
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a brominated methoxyphenyl group, and an azetidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or similar reagents.
Bromination and methoxylation of the phenyl ring: These steps involve the use of brominating agents like N-bromosuccinimide (NBS) and methoxylation reagents such as sodium methoxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The methoxy group and other functional groups can participate in oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium methoxide for methoxylation, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the azetidine ring may interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-bromo-3-methoxyphenyl)azetidine-1-carboxylate: Similar structure but with different substitution pattern on the phenyl ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Features a piperidine ring with bromomethyl and difluoro substitutions.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can influence their reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-(3-bromo-4-methoxyphenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-8-11(9-17)20-10-5-6-13(19-4)12(16)7-10/h5-7,11H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULRQNYAGTVCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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